molecular formula C14H18N4O2 B2539766 2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide CAS No. 2097889-12-6

2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide

Cat. No.: B2539766
CAS No.: 2097889-12-6
M. Wt: 274.324
InChI Key: MQVBVTZRMWUDMB-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide is a synthetic chemical reagent designed for research applications, integrating two pharmaceutically relevant motifs: an ethoxyphenyl acetamide and a 1,2,3-triazole heterocycle. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bonding capacity, metabolic stability, and role as a bioisostere for amide and ester bonds, making it a valuable template for developing enzyme inhibitors and receptor modulators . The structural framework of this compound suggests potential for exploration in various biochemical pathways. Researchers may investigate its utility as a building block in the synthesis of more complex molecules or probe its intrinsic activity against biological targets known to interact with triazole-containing compounds, such as fungal CYP51 or other enzymes. The acetamide linker and ethoxyphenyl moiety provide points for structural diversification, allowing for structure-activity relationship (SAR) studies to optimize properties like potency and selectivity . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers are encouraged to consider the potential of this compound in the design of novel chemical probes.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(triazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-2-20-13-5-3-12(4-6-13)11-14(19)15-9-10-18-16-7-8-17-18/h3-8H,2,9-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVBVTZRMWUDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl bromide and a suitable phenol derivative.

    Introduction of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This involves reacting an azide with an alkyne in the presence of a copper catalyst.

    Coupling of the Intermediates: The final step involves coupling the ethoxyphenyl intermediate with the triazole intermediate using an amide bond formation reaction, typically employing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the triazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds containing triazole rings exhibit various pharmacological activities. The specific compound has shown promise in several areas:

Antimicrobial Activity

Triazole derivatives are well-documented for their antimicrobial properties. Studies suggest that this compound may exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, similar triazole compounds have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .

Anticancer Potential

The anticancer activity of triazole-containing compounds is a significant area of interest. Preliminary studies indicate that 2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide may inhibit the growth of various cancer cell lines. Research has shown that related compounds can selectively target cancer cells while sparing normal cells, suggesting a mechanism that warrants further investigation .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in disease progression. For example, triazole derivatives are known to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's . The potential for this compound to modulate enzyme activity could open avenues for therapeutic applications.

Case Studies

Several studies have explored the applications of similar triazole derivatives:

  • Antimicrobial Efficacy : A study published in Medicinal Chemistry demonstrated that a series of triazole derivatives exhibited potent antimicrobial activity against clinical isolates of various pathogens .
  • Cytotoxicity Assessment : Research published in Cancer Letters highlighted the selective cytotoxicity of certain triazole compounds against breast cancer cell lines, suggesting that modifications to the triazole structure can significantly influence biological activity .
  • Neuroprotective Effects : Investigations into enzyme inhibition by triazole derivatives have shown potential neuroprotective effects through acetylcholinesterase inhibition, indicating a possible role in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring can participate in hydrogen bonding or π-π interactions, while the ethoxyphenyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Systems

N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (4b)
  • Structure : Incorporates a brominated indazole core and a trityl (triphenylmethyl) protecting group.
  • Properties : The trityl group increases molecular weight (~600–700 Da) and reduces polarity, which may limit bioavailability.
  • Activity: Anti-proliferative activity was evaluated in indazole derivatives, where substituents like 2-fluorophenylamino (e.g., compound 6b) enhanced potency compared to brominated analogues .
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
  • Structure : Features a naphthalene group and a chlorophenyl acetamide.
  • Key Difference : The absence of an ethoxy group and the presence of naphthalene distinguish its electronic and steric profile from the target compound .
2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide (Y206-8490)
  • Structure : Replaces the triazole-ethyl group with a 4-fluorophenyl-ethyl chain.
  • Properties : Molecular weight = 301.36, logP = 2.74, polar surface area = 31.4 Ų. The fluorophenyl group enhances metabolic stability compared to triazole .

Analogues with Heterocyclic Variations

N-(1,3-Thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide
  • Structure : Contains a thiazole ring and dichlorophenyl group.
  • Crystal Structure : Exhibits intermolecular N–H⋯N hydrogen bonding, forming 1D chains. The dichlorophenyl group introduces steric hindrance, reducing conformational flexibility compared to the target compound .
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (7a)
  • Structure : Similar triazole core but lacks the ethoxyphenyl group.
  • Synthesis : Prepared via 1,3-dipolar cycloaddition, a method applicable to the target compound .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight logP Hydrogen Bond Acceptors Key Structural Features Biological Activity References
Target Compound ~331 (estimated) ~2.5 5 (triazole + amide) Ethoxyphenyl, triazole-ethyl Not reported
Y206-8490 301.36 2.74 3 Ethoxyphenyl, fluorophenyl-ethyl Not reported
6b (Indazole derivative) ~500–600 ~3.8 4 Ethoxyphenyl, 2-fluorophenylamino Anti-proliferative
11g (Thiazole-nitroquinoxaline) ~500 (estimated) ~3.2 7 Nitroquinoxaline, thiazolyl Not reported
6m (Naphthalene-triazole) ~393 ~4.5 5 Naphthalene, chlorophenyl Not reported

Key Structural and Functional Insights

Triazole vs. 1 in Y206-8490), which may improve target engagement but reduce membrane permeability .

Ethoxyphenyl vs. Halogenated Aromatics : The ethoxy group offers moderate electron-donating effects, contrasting with the electron-withdrawing nitro (11g) or chloro (6m) substituents, which alter electronic density and binding interactions .

Anti-Proliferative Activity : Indazole derivatives (e.g., 6b) demonstrate that substituents on the aromatic core critically modulate activity. The target compound’s triazole-ethyl chain may confer unique interactions with kinase or protease targets .

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O2C_{17}H_{22}N_{4}O_{2} with a molecular weight of 314.4 g/mol. The presence of the triazole ring is significant for its pharmacological properties, as triazoles are known to interact with various biological targets.

Biological Activity Overview

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit a range of biological activities including:

  • Antimicrobial Activity : Triazoles have been shown to possess significant antibacterial and antifungal properties. Studies suggest that the introduction of ethoxyphenyl groups enhances their efficacy against various pathogens.
  • Anticancer Activity : Triazole derivatives have demonstrated potential in inducing apoptosis in cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit cancer cell proliferation and promote cell death through mitochondrial pathways.

The mechanisms by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Research has indicated that related compounds exhibit IC50 values ranging from 10.93 to 25.06 nM against CA IX, suggesting a high selectivity for this enzyme over others like CA II .
  • Cellular Uptake and Apoptosis Induction : Studies have shown that triazole derivatives can enhance cellular uptake in cancer cells leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

Study 1: Anticancer Properties

A study published in MDPI highlighted the ability of a related triazole compound to induce apoptosis in MDA-MB-231 breast cancer cells. The compound resulted in a significant increase in annexin V-FITC positive cells (from 0.18% to 22.04%) compared to control groups .

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, triazole derivatives were tested against various bacterial strains. Results showed potent antibacterial effects with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .

Data Tables

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition (CA IX)
AnticancerApoptosis induction
AntibacterialCell membrane disruption

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-ethoxyphenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide, and how can reaction purity be optimized?

  • Methodology :

  • Step 1 : Coupling of 4-ethoxyphenylacetic acid with 2-(2H-1,2,3-triazol-2-yl)ethylamine using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous dichloromethane or DMF .

  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the acetamide derivative. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .

  • Yield Optimization : Use triethylamine as a catalyst to enhance amide bond formation efficiency (reported yields for analogous compounds: 60–75%) .

    • Data Example :
ReagentSolventCatalystReaction TimeYield (%)
EDC/HClDMFNone12 h62
DCC/DMAPDCMTEA8 h75

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodology :

  • NMR : ¹H NMR (DMSO-d₆) to confirm ethoxyphenyl protons (δ 6.8–7.2 ppm), triazole protons (δ 7.5–8.0 ppm), and acetamide NH (δ 8.1–8.3 ppm) .
  • IR : Detect amide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1450–1500 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (analogous compounds show monoclinic P2₁/c space groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the ethoxyphenyl and triazole moieties?

  • Methodology :

  • Analog Synthesis : Replace ethoxyphenyl with fluorophenyl or methoxyphenyl groups and compare bioactivity .

  • In Vitro Assays : Test derivatives for antimicrobial activity (MIC against S. aureus and E. coli) or kinase inhibition (IC₅₀ via ELISA) .

  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., CYP450 enzymes) .

    • SAR Example :
SubstituentAntimicrobial MIC (µg/mL)Kinase IC₅₀ (nM)
4-Ethoxyphenyl12.5 (S. aureus)85
4-Fluorophenyl25.0120
4-Methoxyphenyl18.795

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma stability (HPLC) and metabolic half-life (using liver microsomes) to identify bioavailability issues .
  • Dose-Response Adjustments : Compare efficacy at varying doses (e.g., 10 mg/kg vs. 25 mg/kg in murine models) with reference controls (e.g., diclofenac sodium) .
  • Mechanistic Studies : Use knockout models to assess target engagement (e.g., COX-2 inhibition for anti-inflammatory activity) .

Q. What strategies mitigate instability of the triazole moiety under physiological conditions?

  • Methodology :

  • pH Stability Assays : Incubate compound in buffers (pH 2–9) and monitor degradation via LC-MS .
  • Formulation Optimization : Encapsulate in PEGylated liposomes to enhance solubility (>61.3 µg/mL) and reduce hydrolysis .
  • Temperature Studies : Store lyophilized powder at -20°C under nitrogen to prevent oxidative degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity across studies?

  • Methodology :

  • Standardized Protocols : Replicate assays using CLSI guidelines for broth microdilution and consistent inoculum sizes (1×10⁵ CFU/mL) .
  • Synergy Testing : Combine with β-lactam antibiotics to rule out efflux pump interference .
  • Resistance Profiling : Sequence resistant strains to identify mutations in target genes (e.g., gyrA for DNA gyrase inhibition) .

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